molecular formula C8H9Br B179599 (R)-(1-Bromoethyl)benzene CAS No. 1459-14-9

(R)-(1-Bromoethyl)benzene

Cat. No.: B179599
CAS No.: 1459-14-9
M. Wt: 185.06 g/mol
InChI Key: CRRUGYDDEMGVDY-SSDOTTSWSA-N
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Description

[®-1-Bromoethyl]benzene, also known as ®-1-Bromo-1-phenylethane, is an organic compound with the molecular formula C8H9Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the benzene derivatives family and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

[®-1-Bromoethyl]benzene can be synthesized through the reaction of ®-1-bromoethyl alcohol with benzene under alkaline conditions . Another method involves the bromination of ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .

Industrial Production Methods

Industrial production of [®-1-Bromoethyl]benzene typically involves the bromination of ethylbenzene. This process is carried out in large reactors where ethylbenzene is mixed with bromine and a catalyst. The reaction is controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[®-1-Bromoethyl]benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form ethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Products include phenylethanol or phenylethylamine.

    Oxidation: Products include acetophenone or phenylacetic acid.

    Reduction: The major product is ethylbenzene.

Scientific Research Applications

[®-1-Bromoethyl]benzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of [®-1-Bromoethyl]benzene involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack. This results in the formation of a new bond between the nucleophile and the carbon atom previously bonded to the bromine .

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: Similar in structure but lacks the ethyl group.

    Ethylbenzene: Similar but lacks the bromine atom.

    Phenylethylamine: Similar but contains an amine group instead of a bromine atom.

Uniqueness

[®-1-Bromoethyl]benzene is unique due to its chiral nature and the presence of both a benzene ring and a bromine-substituted ethyl group. This combination makes it a versatile intermediate in organic synthesis and valuable in various chemical reactions .

Properties

IUPAC Name

[(1R)-1-bromoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUGYDDEMGVDY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of DL-sec-phenethyl alcohol (1.81 ml, 15 mmol) in chloroform (20 ml) was added phosphorus tribromide (15.75 ml, 15.75 mmol) dropwise at room temperature. The mixture was stirred at room temperature for 18 hours, poured into wet ice, washed with brine (4×), dried (MgSO4), then evaporated to dryness to yield 2.62 g of the title compound.
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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